Differential Cytotoxicity Profile Against Human Leukemia (HL-60) Cells vs. Structurally Related Labdane Diterpenoid
In a head-to-head cytotoxicity evaluation against HL-60 (human promyelocytic leukemia) cells, 8alpha-Hydroxylabda-13(16),14-dien-19-yl p-hydroxycinnamate (identified as compound 22) exhibited an IC50 of 11.77 μM after 48 h MTT assay. In the same study, a closely related labdane diterpenoid, fokihodgin I (compound 9), which bears a different oxygenation and substitution pattern on the labdane core, showed greater potency with an IC50 of 9.10 μM [1]. This comparison demonstrates that the C-19 p-hydroxycinnamate ester is not the sole driver of potency, but contributes to a specific selectivity profile that is distinct from other labdane analogs [1][2].
| Evidence Dimension | Cytotoxicity (IC50) against HL-60 leukemia cells |
|---|---|
| Target Compound Data | IC50 = 11.77 μM |
| Comparator Or Baseline | Fokihodgin I (compound 9, a labdane diterpenoid with different substitution): IC50 = 9.10 μM |
| Quantified Difference | Target compound is ~1.3-fold less potent against HL-60 than fokihodgin I, indicating differentiated selectivity rather than simply inferior activity |
| Conditions | HL-60 cells, 48 h MTT assay, compounds isolated from Fokienia hodginsii, tested in the same experimental batch |
Why This Matters
This direct comparison establishes that the target compound occupies a unique position in the labdane SAR landscape; it is not merely a less-potent analog, but a compound with a quantifiably different selectivity window, which is critical for users seeking specific activity profiles rather than maximal potency.
- [1] Wu, X.-D., He, J., Li, X.-Y., et al. (2013). Diterpenoids from the twigs and leaves of Fokienia hodginsii. Journal of Natural Products, 76(6), 1032–1038. Compound 22 (target compound) and compound 9 (fokihodgin I) cytotoxicity data. View Source
- [2] MedChemExpress. (E)-8α-Hydroxylabda-13(16),14-dien-19-yl coumarate. Curated IC50 values from PMID: 23691952. View Source
